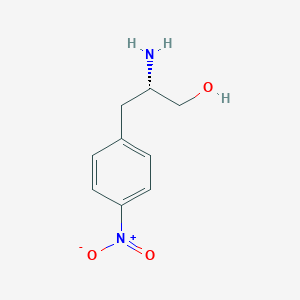

(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol

Overview

Description

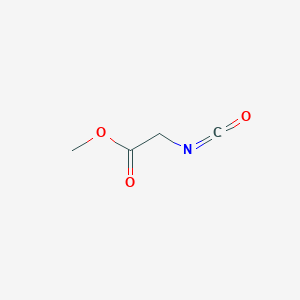

Synthesis Analysis

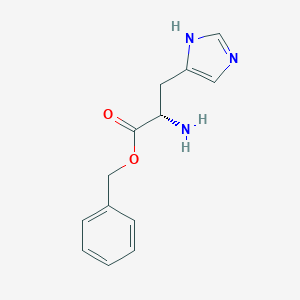

Asymmetric synthesis of α-amino acids, including structures similar to (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol, often involves homologation of Ni(II) complexes of glycine Schiff bases. These processes utilize Michael addition reactions and other transformations to achieve desired stereochemistry. Notably, the practical aspects and mechanistic considerations of these methodologies have been a significant focus, offering insights into the efficient synthesis of such compounds (Aceña, Sorochinsky, & Soloshonok, 2014).

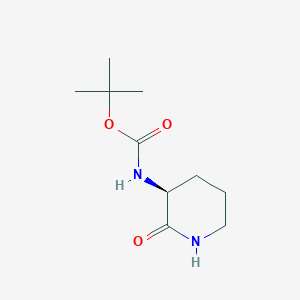

Molecular Structure Analysis

The molecular structure of compounds like (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol is characterized by the presence of functional groups that facilitate various chemical transformations. These structures are often analyzed in the context of their synthesis pathways, where the configuration of the chiral center and the nitro group plays a crucial role in determining the compound's reactivity and properties.

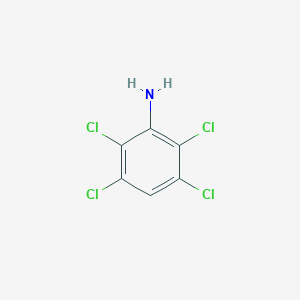

Chemical Reactions and Properties

Compounds featuring a nitro-functionalized analogue, such as the (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol, exhibit a diversified profile of reactivity. They serve as valuable reagents in organic synthesis, particularly in creating heterocycles applicable in medicine (Sadowski & Kula, 2024). The nitro group enhances the compound's electrophilic properties, making it a key functional group for further transformations.

Scientific Research Applications

Analytical Techniques for Nitrophenols

(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol belongs to the class of nitrophenols, compounds with broad environmental relevance and analytical interest. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal in the identification and quantification of nitrophenols, including (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol. These compounds are detected in various environmental samples, where they originate from combustion processes, pesticide hydrolysis, and secondary atmospheric formations. The atmospheric behavior of nitrophenols involves complex gas and liquid-phase reactions, significantly impacting environmental chemistry and potential analytical applications (Harrison et al., 2005).

Photosensitive Protecting Groups in Synthesis

(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol and related nitrophenyl compounds have shown promise as photosensitive protecting groups in synthetic chemistry. Their application is still in the developmental stage but has the potential to revolutionize the synthesis of complex molecules. The utility of such compounds in protecting groups underlines their importance in advancing synthetic methodologies, offering a versatile tool for chemists to control reaction pathways with light (Amit et al., 1974).

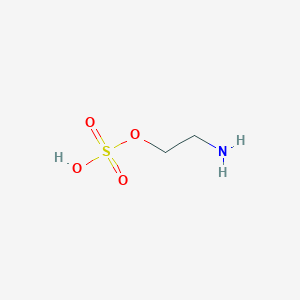

Environmental Fate and Toxicology

Investigations into the environmental fate and toxicological impacts of compounds like (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol are crucial for understanding their ecological effects. The study of their degradation products, biotoxicity, and interactions within aquatic environments provides insights into the risks and behavior of such chemicals in nature. These aspects are fundamental for environmental risk assessment and for the development of strategies to mitigate potential adverse effects on ecosystems (Qutob et al., 2022).

Antimicrobial Potential and Biomedical Applications

The exploration of nitrophenyl compounds, including (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol, in biomedical research, particularly their antimicrobial potential, is of significant interest. Understanding the mechanisms of action, efficacy, and potential applications of these compounds can lead to the development of new therapeutic agents. Research in this area contributes to the broadening of our pharmacological arsenal against microbial infections, highlighting the interdisciplinary nature of the scientific exploration of nitrophenyl derivatives (Raafat & Sahl, 2009).

properties

IUPAC Name |

(2S)-2-amino-3-(4-nitrophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-8(6-12)5-7-1-3-9(4-2-7)11(13)14/h1-4,8,12H,5-6,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLGMKWXPXAGEO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CO)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439226 | |

| Record name | (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | |

CAS RN |

89288-22-2 | |

| Record name | (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.